molecular formula C₅₃H₁₀₀N₁₅O₁₅P B612785 1670273-47-8 CAS No. 1670273-47-8

1670273-47-8

Cat. No.: B612785
CAS No.: 1670273-47-8
M. Wt: 1218.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the CAS number 1670273-47-8 is known as [pThr3]-CDK5 Substrate. This compound is an effective substrate of Phospho-Thr3CDK5 and is derived from the sequence of the histone H1 peptide that docks in the active site of CDK5. It is phosphorylated by CDK5 with a Km value of 6 µM .

Scientific Research Applications

[pThr3]-CDK5 Substrate has several scientific research applications, including:

    Chemistry: Used as a model substrate to study the activity and specificity of CDK5.

    Biology: Helps in understanding the role of CDK5 in various cellular processes, including cell cycle regulation and neuronal development.

    Medicine: Investigated for its potential role in neurodegenerative diseases, such as Alzheimer’s disease, where CDK5 activity is dysregulated.

    Industry: Utilized in the development of CDK5 inhibitors for therapeutic purposes

Mechanism of Action

[pThr3]-CDK5 Substrate is derived from the sequence of the histone H1 peptide that docks in the active site of CDK5 . It is phosphorylated by CDK5 with a Km value of 6 µM .

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use . More detailed safety and hazard information should be available in the Material Safety Data Sheet provided by the supplier .

Preparation Methods

The synthetic routes and reaction conditions for [pThr3]-CDK5 Substrate involve the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC)

Chemical Reactions Analysis

[pThr3]-CDK5 Substrate undergoes various types of chemical reactions, including:

    Phosphorylation: This compound is phosphorylated by CDK5, which is a crucial step in its activation.

    Hydrolysis: The peptide bonds in [pThr3]-CDK5 Substrate can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The amino acid residues in the peptide can undergo oxidation and reduction reactions, although these are less common

Common reagents and conditions used in these reactions include:

    Phosphorylation: CDK5 enzyme, ATP, and appropriate buffer conditions.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT)

Comparison with Similar Compounds

[pThr3]-CDK5 Substrate can be compared with other similar compounds, such as:

    [pThr3]-CDK1 Substrate: Another substrate for CDK1, which has similar properties but is specific to CDK1.

    [pThr3]-CDK2 Substrate: A substrate for CDK2, which also shares similarities but is specific to CDK2.

    [pThr3]-CDK4 Substrate: A substrate for CDK4, with similar properties but specific to CDK4.

The uniqueness of [pThr3]-CDK5 Substrate lies in its specificity for CDK5 and its role in neuronal development and neurodegenerative diseases .

Properties

CAS No.

1670273-47-8

Molecular Formula

C₅₃H₁₀₀N₁₅O₁₅P

Molecular Weight

1218.43

sequence

One Letter Code: PK-pTHR-PKKAKKL

Origin of Product

United States

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